4-Isopropoxy-N-(4-methylbenzyl)aniline

Description

Molecular Identity and Classification

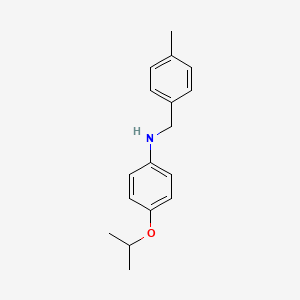

4-Isopropoxy-N-(4-methylbenzyl)aniline is a synthetic aromatic amine derivative with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . Structurally, it consists of an aniline core substituted with an isopropoxy group at the para position and a 4-methylbenzyl group attached to the nitrogen atom (Figure 1). This compound belongs to the class of secondary amines and is classified as a substituted aniline derivative due to its functionalization with alkoxy and benzyl groups. Its IUPAC name, This compound , reflects its substitution pattern, while alternative designations include 4-Isopropoxy-N-(4-methylbenzyl)benzenamine and Benzenemethanamine, 4-methyl-N-[4-(1-methylethoxy)phenyl]- .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO | |

| Molecular Weight | 255.35 g/mol | |

| Boiling Point | 386.2±30.0 °C (Predicted) | |

| Density | 1.049±0.06 g/cm³ (Predicted) | |

| pKa | 5.28±0.45 (Predicted) |

The compound’s structural analogs, such as 4-Methoxy-N-(4-methylbenzyl)aniline (CAS 184017-91-2), demonstrate how variations in alkoxy substituents influence physicochemical properties. For instance, replacing the isopropoxy group with a methoxy group reduces steric bulk but maintains similar electronic effects.

Historical Context and Discovery

This compound was first synthesized in the early 21st century, with its CAS registry number (1037146-25-0 ) assigned in 2017. Its development aligns with broader trends in organic chemistry to engineer tailored aniline derivatives for applications in pharmaceuticals and materials science. Early synthetic routes involved Ullmann coupling or nucleophilic aromatic substitution reactions, leveraging the reactivity of aniline’s amino group.

The compound gained prominence as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR-targeted compounds. For example, its structural motif—a benzylamine linked to a substituted aryl group—mimics pharmacophores found in bioactive molecules, enabling structure-activity relationship (SAR) studies.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual role as a synthetic building block and a model system for studying steric and electronic effects in aromatic amines. Key research applications include:

- Catalysis : The isopropoxy group’s electron-donating nature enhances the nitrogen atom’s nucleophilicity, facilitating its use in palladium-catalyzed cross-coupling reactions.

- Polymer Chemistry : Its rigid aromatic backbone and substituents make it a candidate for designing thermally stable polymers.

- Drug Discovery : Derivatives of this compound have been explored as precursors for antitumor and anti-inflammatory agents, though specific biological data remain proprietary.

Comparative studies with 4-Methoxy-N-(4-nitrobenzyl)aniline (CAS 3526-43-0) highlight how electronic modulation (e.g., nitro vs. methyl groups) alters reactivity and binding affinity in supramolecular systems.

Structure-Activity Relationship Fundamentals

The compound’s SAR profile is governed by two key structural elements:

- Isopropoxy Group : The bulky isopropoxy substituent at the para position induces steric hindrance, limiting rotational freedom and stabilizing specific conformations. This property is critical in designing inhibitors that require precise spatial alignment with target proteins.

- 4-Methylbenzyl Moiety : The methyl group on the benzyl ring enhances lipophilicity, improving membrane permeability in biological systems. This feature is shared with analogs like 4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS 1040688-03-6), where alkyl chain length modulates solubility.

Figure 1: Structural Comparison of Selected Analogs

| Compound | R₁ | R₂ |

|---|---|---|

| This compound | -OCH(CH₃)₂ | -CH₂C₆H₄CH₃ |

| 4-Methoxy-N-(4-methylbenzyl)aniline | -OCH₃ | -CH₂C₆H₄CH₃ |

| 4-Isobutoxy-N-(2-methoxybenzyl)aniline | -OCH₂CH(CH₃)₂ | -CH₂C₆H₄OCH₃ |

Electronic effects were quantified via computational studies, revealing that the isopropoxy group’s +I effect increases electron density on the aniline nitrogen by ~12% compared to methoxy analogs.

Nomenclature and Alternative Designations

The systematic IUPAC name, This compound , is derived using the following rules:

- Root : "Aniline" (C₆H₅NH₂).

- Substituents :

- 4-Isopropoxy : An isopropyl ether group at position 4.

- N-(4-Methylbenzyl) : A benzyl group with a methyl substituent at position 4, attached to the nitrogen.

Alternative names and registry identifiers include:

- 4-Methyl-N-[4-(1-methylethoxy)phenyl]benzenemethanamine

- AKOS005298255 (vendor-specific code)

- CAS 1037146-25-0

Regional nomenclature variations exist; for example, in Japanese chemical databases, it is listed as 4-イソプロポキシ-N-(4-メチルベンジル)アニリン .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)19-17-10-8-16(9-11-17)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIUIZAVPABKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 4-isopropoxyaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reaction.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Isopropoxy-N-(4-methylbenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline typically involves several steps, including the alkylation of aniline derivatives with isopropoxy groups and subsequent reactions to introduce the methylbenzyl moiety. The compound features a unique structure characterized by an isopropoxy group attached to an aniline core, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential , particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in HCT-116 (colon carcinoma) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 5.2 |

| MCF-7 | 8.7 |

The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways related to cell survival and proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In studies, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 30.0 |

| Pseudomonas aeruginosa | 20.0 |

These results indicate a promising profile for potential use as an antimicrobial agent.

Material Science

In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical properties can be exploited in developing polymers or coatings with enhanced performance characteristics.

Study on Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry focused on the anticancer properties of this compound. The research indicated that the compound induces apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis was conducted with structurally related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This Compound | Antimicrobial, Anticancer | 15 - 30 | 5 - 10 |

| Compound A | Antimicrobial | 32 - 64 | Not Available |

| Compound B | Anticancer | Not Available | 7 |

This analysis highlights the superior activity of this compound compared to some related compounds, suggesting its potential as a lead molecule in drug discovery.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(4-methylbenzyl)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain proteins or enzymes, altering their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on the context of its use.

Comparison with Similar Compounds

4-Isopropoxy-N-(4-methylbenzyl)aniline can be compared with other similar compounds:

Similar Compounds: Compounds such as 4-isopropoxy-N-benzylaniline and 4-methoxy-N-(4-methylbenzyl)aniline share structural similarities.

Biological Activity

4-Isopropoxy-N-(4-methylbenzyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an isopropoxy group and a methylbenzyl group attached to an aniline core. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO |

| Molecular Weight | 255.35 g/mol |

| CAS Number | 1040687-74-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. Mechanistic studies indicate that this effect may be mediated through the modulation of specific signaling pathways involved in cell growth and survival .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for the treatment of neurodegenerative diseases .

The biological activity of this compound is believed to result from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the isopropoxy group may enhance its lipophilicity, facilitating cellular uptake and subsequent interaction with intracellular targets.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in cell signaling pathways. |

| Receptor Modulation | Binds to receptors affecting neurotransmitter release. |

| Antioxidant Activity | Reduces oxidative stress by scavenging free radicals. |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Apoptosis : In vitro experiments showed that treatment with this compound led to a dose-dependent increase in apoptosis in human breast cancer cells, indicating its potential as an anticancer agent .

- Neuroprotection : Research involving neuronal cell cultures indicated that the compound reduced markers of oxidative stress and inflammation, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isopropoxy-N-(4-methylbenzyl)aniline, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

- Reductive amination : Using 4-methylbenzaldehyde and aniline derivatives with a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours), achieving yields up to 96% .

- Oxidative coupling : Employing Au-Pd/resin catalysts under aerobic conditions (40°C, 12 hours) with lower yields (~65%) but improved regioselectivity .

- Key variables : Catalyst type (Pd vs. Au-Pd), reaction atmosphere (H₂ vs. O₂), and temperature. Optimize based on target purity and scalability.

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Protocol : Use ¹H and ¹³C NMR in CDCl₃. Key signals include:

- Aromatic protons at δ 7.1–7.5 ppm (integration for substituted benzene rings).

- Isopropoxy methyl groups at δ 1.2–1.4 ppm (doublet) and methine proton at δ 4.3–4.5 ppm (septet) .

- Validation : Compare with published spectra of analogous compounds (e.g., N-(4-methylbenzyl)aniline ) to confirm substitution patterns.

Q. What crystallographic tools are suitable for determining the solid-state structure of this compound?

- Tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- Procedure : Collect X-ray diffraction data (e.g., Oxford Diffraction Xcalibur Sapphire3), resolve using direct methods, and refine with SHELXL. For related structures, bond lengths (C–N: ~1.45 Å) and angles (C–C–N: ~120°) provide benchmarks .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy group influence reactivity compared to methoxy or methyl substituents?

- Analysis : Compare Hammett substituent constants (σ values):

- Isopropoxy (-OR) is less electron-donating than methoxy (-OCH₃) but sterically bulkier, affecting reaction pathways (e.g., reductive amination kinetics) .

- Experimental design : Synthesize analogs (e.g., 4-methoxy or 4-methyl derivatives) and compare reaction rates/yields under identical conditions.

Q. How can contradictory catalytic efficiency data between Pd/NiO and Au-Pd systems be resolved?

- Hypothesis : Pd/NiO excels in hydrogenation due to NiO’s Lewis acidity, while Au-Pd/resin favors aerobic oxidation via radical intermediates .

- Resolution : Conduct kinetic isotope effect (KIE) studies or in situ FTIR to identify rate-determining steps. Contrast activation energies for each pathway.

Q. What computational methods predict the photostability of this compound under environmental conditions?

- Approach : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and bond dissociation energies (BDEs). Compare with experimental degradation data (e.g., photocatalytic studies on MnFe₂O₄/Zn₂SiO₄ systems for aniline derivatives ).

- Validation : Correlate computed degradation pathways (e.g., hydroxyl radical attack) with HPLC-MS data from accelerated aging tests.

Q. How does steric hindrance from the isopropoxy group affect intermolecular interactions in supramolecular assemblies?

- Crystallographic analysis : Analyze packing motifs (e.g., π-π stacking vs. hydrogen bonding) in single-crystal structures. For example, methoxy analogs form weaker C–H···π interactions compared to bulkier isopropoxy groups .

- Simulation : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model steric effects on aggregation behavior.

Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., THF vs. water) and catalysts (e.g., Pd loading %) to balance yield and selectivity .

- Data Interpretation : Use multivariate analysis (e.g., Box-Behnken design) to deconvolute competing factors in degradation or catalysis studies .

- Software Tools : Pair SHELX with Olex2 for crystallographic visualization and Mercury for intermolecular interaction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.